molecular formula C19H20O6 B12678964 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 5453-02-1

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No.: B12678964
CAS No.: 5453-02-1
M. Wt: 344.4 g/mol
InChI Key: MAOWYEHMWILRMH-JXMROGBWSA-N
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Description

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one is a synthetic organic compound. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Claisen-Schmidt condensation reaction for large-scale synthesis. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.

    Curcumin: A well-known compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

Uniqueness

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

5453-02-1

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O6/c1-22-13-8-5-12(6-9-13)7-10-14(20)17-15(23-2)11-16(24-3)19(25-4)18(17)21/h5-11,21H,1-4H3/b10-7+

InChI Key

MAOWYEHMWILRMH-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2OC)OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2OC)OC)OC)O

Origin of Product

United States

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